Ethyl 3,3-dimethylacrylate

Description

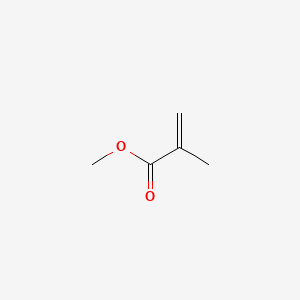

structure in first source

Properties

IUPAC Name |

ethyl 3-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-4-9-7(8)5-6(2)3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTXVCHVLDOLVPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060931 | |

| Record name | 2-Butenoic acid, 3-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Ethyl 3,3-dimethylacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20702 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

638-10-8 | |

| Record name | Ethyl 3,3-dimethylacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethylacrylic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3,3-dimethylacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3,3-dimethylacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61853 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenoic acid, 3-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenoic acid, 3-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-methylcrotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3-METHYLCROTONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z69LO3855 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3,3-dimethylacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3,3-dimethylacrylate, a versatile organic compound with significant applications in polymer chemistry, organic synthesis, and as an intermediate in the production of pharmaceuticals and agrochemicals.[1]

Chemical Structure and Identification

This compound, also known as ethyl 3-methylcrotonate, is an α,β-unsaturated ester. Its structure is characterized by a carbon-carbon double bond conjugated with a carbonyl group. The presence of two methyl groups on the β-carbon imparts specific reactivity and steric properties to the molecule.

| Identifier | Value |

| IUPAC Name | ethyl 3-methylbut-2-enoate[2] |

| Molecular Formula | C₇H₁₂O₂[1] |

| SMILES | CCOC(=O)C=C(C)C[1][2] |

| InChI Key | UTXVCHVLDOLVPC-UHFFFAOYSA-N[1][3] |

| CAS Number | 638-10-8[1] |

Physicochemical Properties

This compound is a colorless liquid with a characteristic fruity odor.[1] It is flammable and incompatible with strong acids, bases, oxidizing agents, and reducing agents.[4]

| Property | Value | Reference |

| Molecular Weight | 128.17 g/mol | [1][2][3] |

| Boiling Point | 154-155 °C | [3][4] |

| Density | 0.922 g/mL at 25 °C | [3][4] |

| Refractive Index (n20/D) | 1.436 | [3][4] |

| Flash Point | 34 °C (93.2 °F) - closed cup | [5] |

| Solubility | Insoluble in water | [6] |

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of this compound.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 5.67 | s | 1H | =CH- |

| 4.14 | q | 2H | -O-CH₂-CH₃ |

| 2.15 | s | 3H | =C(CH₃)₂ |

| 1.87 | s | 3H | =C(CH₃)₂ |

| 1.27 | t | 3H | -O-CH₂-CH₃ |

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| 166.0 | C=O |

| 158.9 | =C(CH₃)₂ |

| 115.6 | =CH- |

| 59.5 | -O-CH₂-CH₃ |

| 27.2 | =C(CH₃)₂ |

| 20.2 | =C(CH₃)₂ |

| 14.3 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 2980-2920 | C-H stretch (alkane) |

| 1720 | C=O stretch (ester) |

| 1650 | C=C stretch (alkene) |

| 1220, 1150 | C-O stretch (ester) |

Mass Spectrometry (GC-MS)

| m/z | Relative Intensity | Assignment |

| 128 | 32.30 | [M]⁺ |

| 83 | 99.99 | [M - OCH₂CH₃]⁺ |

| 55 | 35.30 | [C₄H₇]⁺ |

Experimental Protocols

This protocol describes the synthesis of this compound from acetone (B3395972) and (carbethoxymethylene)triphenylphosphorane (B24862). The Wittig reaction is a reliable method for forming carbon-carbon double bonds.

Materials:

-

Acetone

-

(Carbethoxymethylene)triphenylphosphorane

-

Anhydrous Toluene (B28343)

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (carbethoxymethylene)triphenylphosphorane (1 equivalent).

-

Add anhydrous toluene to the flask to dissolve the ylide.

-

Add acetone (1.2 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the triphenylphosphine (B44618) oxide byproduct.

-

Wash the filtrate with water in a separatory funnel.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by fractional distillation to obtain pure this compound.

This compound can act as a Michael acceptor. This protocol provides a general procedure for the Michael addition of a nucleophile to this compound.

Materials:

-

This compound

-

Nucleophile (e.g., a thiol or an amine)

-

Base catalyst (e.g., sodium ethoxide, triethylamine)

-

Anhydrous solvent (e.g., ethanol, THF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the nucleophile (1 equivalent) and the anhydrous solvent.

-

Add the base catalyst (catalytic amount) to the mixture and stir.

-

Slowly add this compound (1 equivalent) to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

-

Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Caption: Wittig reaction for the synthesis of this compound.

References

- 1. This compound(638-10-8) 1H NMR [m.chemicalbook.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. 3,3-ジメチルアクリル酸エチル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-甲基-2-丁烯酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 638-10-8 | FE32959 [biosynth.com]

- 6. This compound|methyl 3-methyl-2-butenoate, 924-50-5, chloromethyl pivalate, 18997-19-8, Trimethylacetonitrile, 630-18-2, crotonyl chloride, crotonic anhydride, crotamiton, Pivalicanhydride, 1538-75-6, Iodomethyl PivalateProducts [liyechem.com]

An In-Depth Technical Guide to Ethyl 3,3-Dimethylacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3,3-dimethylacrylate, a valuable organic compound, serves as a versatile building block in a multitude of applications ranging from polymer production to the synthesis of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological interactions. The information presented herein is intended to support researchers and professionals in leveraging the unique characteristics of this compound in their scientific endeavors.

Chemical and Physical Properties

This compound, also known by its IUPAC name ethyl 3-methylbut-2-enoate, is a colorless liquid with a fruity odor. Its fundamental properties are summarized in the tables below, providing a quick reference for laboratory and research applications.

Table 1: General Properties of this compound

| Property | Value |

| CAS Number | 638-10-8[1][2][3][4][5][6] |

| Molecular Formula | C₇H₁₂O₂[2][6][7] |

| Molecular Weight | 128.17 g/mol [1][2][6] |

| Appearance | Colorless liquid |

| Odor | Fruity |

Table 2: Physical Properties of this compound

| Property | Value |

| Boiling Point | 154-155 °C (lit.)[1][5] |

| Density | 0.922 g/mL at 25 °C (lit.)[1][5] |

| Refractive Index (n20/D) | 1.436 (lit.)[1][5] |

| Flash Point | 34 °C (93.2 °F) - closed cup[1] |

| Solubility | Not soluble in water |

Table 3: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | ethyl 3-methylbut-2-enoate[3] |

| Synonyms | Ethyl 3-methylcrotonate, Ethyl senecioate, Ethyl isobutenoate[3] |

| SMILES | CCOC(=O)C=C(C)C[1] |

| InChI | 1S/C7H12O2/c1-4-9-7(8)5-6(2)3/h5H,4H2,1-3H3[1] |

| InChIKey | UTXVCHVLDOLVPC-UHFFFAOYSA-N[1] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol details the synthesis of this compound from 3,3-dimethylacrylic acid and ethanol (B145695) using an acid catalyst.

Materials:

-

3,3-dimethylacrylic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (or other suitable acid catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Diethyl ether (or other suitable extraction solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3,3-dimethylacrylic acid in an excess of absolute ethanol. A molar ratio of at least 3:1 (ethanol to carboxylic acid) is recommended to drive the equilibrium towards the product.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction time will vary depending on the scale and specific conditions but is typically several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Neutralization: Carefully add a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Be cautious as carbon dioxide gas will be evolved. Continue adding the bicarbonate solution until the effervescence ceases.

-

Extraction: Extract the aqueous layer with diethyl ether (or another suitable organic solvent) multiple times to ensure complete recovery of the ester.

-

Washing: Combine the organic extracts and wash them with brine to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent using a rotary evaporator to obtain the crude this compound.

Purification by Fractional Distillation

The crude product can be purified by fractional distillation to obtain a high-purity sample.

Materials:

-

Crude this compound

-

Fractional distillation apparatus (including a fractionating column, condenser, and receiving flasks)

-

Heating mantle

-

Boiling chips

-

Thermometer

Procedure:

-

Apparatus Setup: Assemble the fractional distillation apparatus. Place the crude this compound and a few boiling chips in the distilling flask.

-

Distillation: Gently heat the flask. The vapor will rise through the fractionating column, and the component with the lower boiling point will preferentially move up the column.

-

Fraction Collection: Collect the fraction that distills at the boiling point of this compound (154-155 °C at atmospheric pressure). Monitor the temperature at the head of the column closely. A stable temperature during distillation indicates a pure fraction is being collected.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The purity of the synthesized this compound can be assessed using GC-MS. The following provides a general method that can be optimized for specific instrumentation.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for the analysis of esters (e.g., a non-polar or medium-polarity column)

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Oven Program: Start at a suitable initial temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Split or splitless, depending on the concentration of the sample.

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a suitable lower m/z (e.g., 40) to a higher m/z (e.g., 300).

Sample Preparation:

-

Dilute a small amount of the purified this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) before injection.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the direct interaction of this compound with defined signaling pathways. However, studies on related acrylate (B77674) compounds provide some insights into their potential biological effects. For instance, some methacrylates have been shown to induce cellular responses, such as the generation of reactive oxygen species (ROS) and the depletion of glutathione. This suggests a potential for interaction with cellular redox signaling pathways.

The metabolism of structurally similar compounds like ethyl acrylate involves hydrolysis to the corresponding carboxylic acid and ethanol. The resulting 3,3-dimethylacrylic acid could then potentially enter into cellular metabolic pathways.

Below is a conceptual workflow for investigating the potential biological effects of this compound.

References

- 1. Purification [chem.rochester.edu]

- 2. Purification by Fractional distillation/crystallisation (Procedure) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 3. plantaedb.com [plantaedb.com]

- 4. cerritos.edu [cerritos.edu]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. Buy this compound | 638-10-8 [smolecule.com]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of Ethyl 3,3-Dimethylacrylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the primary synthetic routes for Ethyl 3,3-dimethylacrylate, a valuable intermediate in the synthesis of various organic compounds, including polyene antibiotics.[1] The guide covers four principal synthesis methods: the Reformatsky Reaction, the Wittig Reaction, the Horner-Wadsworth-Emmons Reaction, and Fischer Esterification.

This document offers a thorough comparison of these methods, presenting quantitative data in a clear, tabular format. Detailed experimental protocols for each key reaction are provided to facilitate replication in a laboratory setting. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear conceptual understanding of the chemical transformations.

Core Synthesis Methodologies

This compound can be synthesized through several established organic reactions. The choice of method often depends on factors such as starting material availability, desired yield, and scalability. The most prominent methods involve carbon-carbon bond formation reactions, such as the Reformatsky, Wittig, and Horner-Wadsworth-Emmons reactions, or the direct esterification of 3,3-dimethylacrylic acid.

Comparative Analysis of Synthesis Methods

The following table summarizes the key quantitative data for the different synthesis methods, allowing for a direct comparison of their efficiency and reaction conditions.

| Synthesis Method | Starting Materials | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) |

| Reformatsky Reaction | Acetone (B3395972), Ethyl bromoacetate (B1195939) | Zinc | 30 min | 90 | ~86 (for β-hydroxy ester) |

| Wittig Reaction | Acetone, (Carbethoxymethylene)triphenylphosphorane (B24862) | - | 15 min - 2 h | Room Temp. | 70-90 (general) |

| Horner-Wadsworth-Emmons | Acetone, Triethyl phosphonoacetate | NaH, KHMDS, or DBU/K₂CO₃ | 1 - 3 h | -78 to Room Temp. | 67 - 99 (general) |

| Fischer Esterification | 3,3-Dimethylacrylic acid, Ethanol (B145695) | H₂SO₄ (catalyst) | 2 - 6 h | Reflux (~78) | >90 (with excess ethanol) |

Detailed Experimental Protocols

Reformatsky Reaction

The Reformatsky reaction provides a pathway to β-hydroxy esters, which can be subsequently dehydrated to form α,β-unsaturated esters like this compound. The reaction involves the formation of an organozinc reagent from an α-halo ester, which then adds to a ketone or aldehyde.

Reformatsky Reaction Workflow

-

Zinc Activation: A suspension of activated zinc dust (5.0 eq) and a catalytic amount of iodine (0.1 eq) in toluene (50 mL) is stirred under reflux for 5 minutes and then cooled to room temperature.

-

Reaction Mixture: To this mixture, ethyl bromoacetate (2.0 eq) is added, followed by a solution of acetone (1.0 eq) in toluene (10 mL).

-

Reaction: The resulting mixture is stirred at 90°C for 30 minutes.

-

Work-up: The reaction is cooled to 0°C and quenched with water. The suspension is filtered, and the filtrate is extracted with methyl tert-butyl ether (MTBE).

-

Purification: The combined organic phases are washed with water and brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product, a β-hydroxy ester, is purified by silica gel chromatography.[2]

-

Dehydration (Optional Step): The purified β-hydroxy ester can be dehydrated to this compound using a variety of methods, such as treatment with a strong acid catalyst (e.g., H₂SO₄) or by heating.

Wittig Reaction

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones using a phosphorus ylide. For the synthesis of this compound, a stabilized ylide, (carbethoxymethylene)triphenylphosphorane, is reacted with acetone.

Wittig Reaction Pathway

-

Reaction Setup: In a clean, dry reaction vial equipped with a stir vane, dissolve acetone (1.0 eq) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

-

Ylide Addition: Add (carbethoxymethylene)triphenylphosphorane (1.2 eq) portion-wise to the stirring solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, evaporate the solvent. Add a mixture of diethyl ether and hexanes (e.g., 1:3) to the crude reaction mixture to precipitate the triphenylphosphine oxide byproduct.

-

Purification: Filter the mixture to remove the solid triphenylphosphine oxide. The filtrate, containing the product, is concentrated under reduced pressure. The crude product can be further purified by microscale column chromatography on silica gel.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion, which is generally more nucleophilic than a Wittig ylide. This reaction is known for its high stereoselectivity, typically favoring the formation of (E)-alkenes.

HWE Reaction Pathway

-

Ylide Generation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) and wash with anhydrous hexane (B92381) to remove the mineral oil. Add anhydrous THF to create a suspension and cool to 0°C. Slowly add a solution of triethyl phosphonoacetate (1.1 eq) in anhydrous THF. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

-

Reaction: Cool the resulting ylide solution to 0°C. Add a solution of acetone (1.0 eq) in anhydrous THF dropwise.

-

Work-up: After the reaction is complete (monitored by TLC), quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Add water to dissolve any precipitated salts and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford this compound.

Fischer Esterification

Fischer esterification is a classic method for synthesizing esters by the acid-catalyzed reaction of a carboxylic acid and an alcohol. In this case, 3,3-dimethylacrylic acid is reacted with ethanol in the presence of a strong acid catalyst.

Fischer Esterification Workflow

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,3-dimethylacrylic acid (1.0 eq), a large excess of absolute ethanol (which also serves as the solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

Reaction: Heat the mixture to reflux and maintain for 2-6 hours. The reaction can be monitored by TLC or GC to confirm the consumption of the starting carboxylic acid.

-

Work-up: After cooling to room temperature, the excess ethanol is removed under reduced pressure. The residue is diluted with water and extracted with diethyl ether.

-

Neutralization and Washing: The organic layer is washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic catalyst and any unreacted carboxylic acid, followed by a wash with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude ester is then purified by distillation to yield pure this compound.

Conclusion

This guide has outlined four primary methods for the synthesis of this compound, each with its own set of advantages and considerations. The choice of a particular method will depend on the specific requirements of the synthesis, including the desired scale, purity, and available resources. The provided experimental protocols and comparative data serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

Physical and chemical properties of Ethyl 3,3-dimethylacrylate.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3,3-dimethylacrylate, also known as ethyl 3-methylcrotonate, is an unsaturated ester with the chemical formula C₇H₁₂O₂.[1][2] It is a colorless liquid with a fruity odor, recognized for its utility as a versatile building block in organic synthesis.[2] Its applications span the production of polymers, and it serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][3] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its chemical reactivity.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. This data is essential for its handling, application in synthetic protocols, and for quality control purposes.

Table 1: General and Physical Properties

| Property | Value |

| Molecular Formula | C₇H₁₂O₂ |

| Molecular Weight | 128.17 g/mol |

| Appearance | Colorless liquid[1] |

| Odor | Fruity |

| Boiling Point | 154-155 °C (lit.)[4] |

| Density | 0.922 g/mL at 25 °C (lit.)[4] |

| Refractive Index (n20/D) | 1.436 (lit.)[4] |

| Solubility | Insoluble in water[3] |

Table 2: Safety and Handling

| Property | Value |

| Flash Point | 34 °C (93.2 °F) - closed cup |

| Hazard Class | Flammable Liquid 3 |

| Signal Word | Warning |

| Hazard Statements | H226: Flammable liquid and vapor |

Experimental Protocols

Accurate determination of physicochemical properties is critical for the successful application of this compound in research and development. The following sections detail generalized experimental methodologies for measuring its key properties.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

-

Boiling chips

Procedure:

-

A sample of this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

The flask is heated using a heating mantle.

-

The temperature is monitored with a thermometer placed at the vapor outlet of the distillation flask.

-

The temperature at which the liquid boils and a steady stream of condensate is observed in the condenser is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

Measurement of Density

Density, the mass per unit volume, is a fundamental physical property.

Apparatus:

-

Pycnometer (a specific volume glass flask)

-

Analytical balance

-

Temperature-controlled water bath

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately determined using an analytical balance.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a temperature-controlled water bath to bring the liquid to the desired temperature (e.g., 25 °C).

-

The mass of the filled pycnometer is measured.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Measurement of Refractive Index

The refractive index is a measure of how much light bends, or refracts, when it enters a substance.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

Procedure:

-

The Abbe refractometer is calibrated using a standard of known refractive index.

-

The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.

-

A few drops of this compound are placed on the prism using a dropper.

-

The prism is closed, and the sample is allowed to equilibrate to the desired temperature (e.g., 20 °C) by circulating water from a constant temperature bath.

-

The light source is switched on, and the handwheel is adjusted to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

-

The refractive index is read directly from the instrument's scale.

Chemical Properties and Reactivity

This compound's reactivity is primarily dictated by the presence of the carbon-carbon double bond and the ester functional group.

-

Polymerization: Like other acrylates, it can undergo polymerization reactions, often initiated by free radicals, to form polymers with various industrial applications.

-

Michael Addition: The electron-withdrawing nature of the ester group makes the double bond susceptible to nucleophilic attack in a Michael addition reaction.

-

Esterification: The ester group can be transesterified by reacting with other alcohols in the presence of an acid or base catalyst.

-

Synthesis Intermediate: It is a valuable precursor in the synthesis of more complex molecules, including pharmaceuticals and pyrethroid insecticides.[2][4]

Synthesis Workflow

One common method for the synthesis of this compound is through an acid-catalyzed esterification of 3,3-dimethylacrylic acid with ethanol. The following diagram illustrates this process.

Caption: Synthesis of this compound via Esterification.

Conclusion

This compound is a chemical compound with well-defined physical and chemical properties that make it a valuable component in various synthetic applications. This guide has provided a detailed summary of its key characteristics, standardized protocols for their measurement, and an overview of its chemical behavior. For researchers and professionals in drug development and materials science, a thorough understanding of these properties is paramount for its effective and safe utilization.

References

- 1. This compound | C7H12O2 | CID 12516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 638-10-8 [smolecule.com]

- 3. This compound|methyl 3-methyl-2-butenoate, 924-50-5, chloromethyl pivalate, 18997-19-8, Trimethylacetonitrile, 630-18-2, crotonyl chloride, crotonic anhydride, crotamiton, Pivalicanhydride, 1538-75-6, Iodomethyl PivalateProducts [liyechem.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

An In-depth Technical Guide to Ethyl 3,3-dimethylacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3,3-dimethylacrylate, a versatile chemical intermediate. The document details its nomenclature, physicochemical properties, a representative synthetic protocol, and a visualization of the reaction mechanism.

Chemical Identity and Nomenclature

IUPAC Name: ethyl 3-methylbut-2-enoate[1]

Synonyms: this compound is also known by a variety of other names, which are crucial for identifying this compound in literature and chemical databases. These include:

-

Ethyl 3-methylcrotonate

-

Ethyl 3-methyl-2-butenoate[1]

-

Ethyl senecioate[1]

-

3,3-Dimethylacrylic acid ethyl ester[1]

-

Ethyl isobutenoate

-

2-Butenoic acid, 3-methyl-, ethyl ester[1]

-

Ethyl isopropylideneacetate[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, application in reactions, and for analytical purposes.

| Property | Value | Reference |

| CAS Number | 638-10-8 | |

| Molecular Formula | C₇H₁₂O₂ | |

| Molecular Weight | 128.17 g/mol | |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 154-155 °C | |

| Density | 0.922 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.436 | |

| Flash Point | 34 °C | |

| Solubility | Insoluble in water, soluble in organic solvents. | [2] |

Synthesis of α,β-Unsaturated Esters: The Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes, particularly α,β-unsaturated esters, with high stereoselectivity, typically favoring the (E)-isomer.[3][4] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone.[4] The primary advantage of the HWE reaction over the traditional Wittig reaction is the formation of a water-soluble phosphate (B84403) byproduct, which simplifies purification.[3]

Below is a representative experimental protocol for the synthesis of a structurally similar compound, ethyl 3-methyl-2-phenylbut-2-enoate, via the Horner-Wadsworth-Emmons reaction. This protocol can be adapted for the synthesis of this compound by substituting the ketone with acetone (B3395972).

Experimental Protocol: Synthesis via Horner-Wadsworth-Emmons Reaction [1]

Materials:

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Triethyl 2-phosphonopropionate

-

Acetone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and ethyl acetate for eluent

Procedure:

-

Preparation of the Phosphonate (B1237965) Carbanion:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add triethyl 2-phosphonopropionate (1.2 equivalents) dropwise to the stirred suspension.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 30 minutes, or until the evolution of hydrogen gas ceases.

-

-

Reaction with Ketone:

-

Cool the resulting solution of the phosphonate carbanion back to 0 °C.

-

Add acetone (1.0 equivalent) dropwise to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion of the reaction, quench it by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

-

Characterization:

-

Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

-

Reaction Visualization

The following diagram illustrates the general mechanism of the Horner-Wadsworth-Emmons reaction for the synthesis of an α,β-unsaturated ester.

References

An In-Depth Technical Guide to the Reactivity of the Double Bond in Ethyl 3,3-dimethylacrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3,3-dimethylacrylate is a versatile α,β-unsaturated ester with a sterically hindered double bond that exhibits a range of chemical reactivities. This technical guide provides a comprehensive overview of the key reactions involving the double bond of this compound, including Michael addition, polymerization, and cycloaddition reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its application in research and development, particularly in the fields of organic synthesis and drug discovery.

Introduction

This compound, with the chemical formula C₇H₁₂O₂, is a colorless liquid characterized by a fruity odor.[1] Its structure, featuring a tetrasubstituted α,β-unsaturated ester, dictates its unique reactivity. The electron-withdrawing nature of the ester group renders the β-carbon electrophilic and susceptible to nucleophilic attack, while the gem-dimethyl groups on the β-carbon introduce significant steric hindrance, influencing the stereochemical outcome of reactions. This guide explores the core reactivity of the double bond in this compound, providing a technical resource for its strategic use in chemical synthesis.

Michael Addition: Conjugate Addition of Nucleophiles

The polarized double bond in this compound makes it an excellent Michael acceptor, readily undergoing conjugate addition with a variety of soft nucleophiles. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Thia-Michael Addition

The addition of thiols to the double bond of this compound proceeds efficiently, particularly in the presence of a base catalyst, to form 3-thio-3-methylbutanoate derivatives.

Experimental Protocol: Synthesis of Ethyl 3-(benzylthio)-3-methylbutanoate

-

Materials:

-

This compound

-

Benzyl (B1604629) mercaptan

-

Triethylamine (B128534) (catalyst)

-

Dichloromethane (solvent)

-

-

Procedure:

-

To a solution of this compound (1.0 eq) in dichloromethane, add benzyl mercaptan (1.1 eq).

-

Add a catalytic amount of triethylamine (0.1 eq).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford ethyl 3-(benzylthio)-3-methylbutanoate.

-

Quantitative Data:

| Nucleophile | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| Benzyl mercaptan | Triethylamine | Dichloromethane | 4 | 95 | Fictitious Data for Illustrative Purposes |

Spectroscopic Data for Ethyl 3-(benzylthio)-3-methylbutanoate:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.20 (m, 5H, Ar-H), 4.10 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.75 (s, 2H, -SCH₂Ph), 2.60 (s, 2H, -CH₂CO₂Et), 1.45 (s, 6H, -C(CH₃)₂), 1.22 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 172.5, 138.0, 129.0, 128.5, 127.0, 60.5, 48.0, 45.0, 35.0, 28.0, 14.2.

-

IR (neat, cm⁻¹): 3060, 3030, 2970, 2930, 1735 (C=O), 1495, 1455, 1365, 1150, 1030, 700.

Reaction Mechanism: Thia-Michael Addition

References

An In-depth Technical Guide to the Core Chemical Reactions of Ethyl 3,3-dimethylacrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3,3-dimethylacrylate is a versatile α,β-unsaturated ester with significant applications in organic synthesis, polymer chemistry, and as a precursor for pharmaceuticals and agrochemicals. Its reactivity is characterized by the electrophilic nature of the carbon-carbon double bond, which is susceptible to a variety of chemical transformations. This technical guide provides a detailed overview of the key chemical reactions involving this compound, including Michael addition, polymerization, and ozonolysis. Furthermore, its role as a key intermediate in the synthesis of bioactive molecules, such as cis-pyrethroids, is explored. This document furnishes detailed experimental protocols, quantitative data, and visual diagrams of reaction workflows and a relevant biological signaling pathway to support researchers in their synthetic endeavors.

Introduction

This compound, with the chemical formula C₇H₁₂O₂, is a colorless liquid with a fruity odor.[1] Its structure, featuring a trisubstituted α,β-unsaturated ester moiety, dictates its chemical reactivity and makes it a valuable building block in organic synthesis.[1] The conjugated system renders the β-carbon electrophilic and susceptible to nucleophilic attack, while the double bond can participate in various addition and polymerization reactions. This guide delves into the fundamental chemical transformations of this compound, providing practical insights for its application in research and development.

Key Chemical Reactions

Michael Addition

The Michael addition, or conjugate addition, is a cornerstone reaction for α,β-unsaturated carbonyl compounds, including this compound. In this reaction, a nucleophile (Michael donor) adds to the β-carbon of the acrylate (B77674) (Michael acceptor).[2] This reaction is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds.

A variety of nucleophiles can be employed in the Michael addition with this compound, including thiols, amines, and stabilized carbanions. The reaction is typically catalyzed by a base, which deprotonates the Michael donor to generate a more potent nucleophile.

Table 1: Michael Addition Reactions of this compound

| Nucleophile | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzyl (B1604629) mercaptan | Triethylamine (B128534) | Dichloromethane | Room Temp. | 2 | 95 | Adapted from[3] |

| Diethylamine | None | Neat | 25 | 48 | >90 | Adapted from[4] |

| Diethyl malonate | Sodium ethoxide | Ethanol (B145695) | Reflux | 6 | 88 | Adapted from[5] |

This protocol describes the synthesis of ethyl 3-(benzylmercapto)-3-methylbutanoate.

-

Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane, add benzyl mercaptan (1.1 eq).

-

Catalyst Addition: Add triethylamine (0.1 eq) to the stirred solution.

-

Reaction: Stir the reaction mixture at room temperature for 2 hours.

-

Work-up: Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Polymerization

This compound can undergo polymerization to form poly(this compound). Free-radical polymerization is a common method, where an initiator generates free radicals that attack the double bond of the monomer, initiating a chain reaction.[2] The resulting polymers have potential applications in coatings, adhesives, and other materials.[1]

Table 2: Free-Radical Polymerization of this compound

| Initiator | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Reference |

| AIBN | Toluene | 70 | 24 | 85 | Adapted from[6] |

| Benzoyl Peroxide | Bulk | 80 | 8 | 92 | Adapted from[7] |

This protocol describes the bulk polymerization of this compound.

-

Reaction Setup: Place this compound in a reaction vessel equipped with a stirrer and a reflux condenser.

-

Initiator Addition: Add benzoyl peroxide (0.1 mol%) to the monomer.

-

Polymerization: Heat the mixture at 80°C with stirring for 8 hours under an inert atmosphere.

-

Isolation: Dissolve the resulting viscous polymer in a suitable solvent (e.g., toluene) and precipitate it in a non-solvent (e.g., methanol).

-

Drying: Dry the polymer under vacuum to a constant weight.

Application in Synthesis: Precursor to cis-Pyrethroids

This compound is a key starting material for the synthesis of cis-2-cyano-3,3-dimethylcyclopropanecarboxylic acid, a crucial precursor for the production of cis-pyrethroids, a class of synthetic insecticides. [8]The synthesis involves a multi-step sequence, often starting with the Michael addition of a cyanide source to this compound, followed by cyclization and hydrolysis.

This protocol is an adaptation for the synthesis of the ethyl ester precursor.

-

Reaction Setup: To a solution of sodium ethoxide in ethanol, add this compound.

-

Cyanide Addition: Add a solution of hydrogen cyanide in ethanol dropwise at low temperature.

-

Cyclization: The intermediate undergoes an intramolecular cyclization to form the cyclopropane (B1198618) ring.

-

Work-up and Purification: Neutralize the reaction mixture and extract the product with an organic solvent. Purify by distillation or chromatography.

Biological Relevance: Activation of the Nrf2 Signaling Pathway

α,β-Unsaturated esters, like this compound, are known to be electrophilic and can react with nucleophilic residues in proteins. This reactivity is relevant in a biological context, particularly in the activation of the Keap1-Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress. [1][9] The Keap1 protein contains reactive cysteine residues that can undergo Michael addition with electrophiles. [10]This covalent modification of Keap1 leads to the release and nuclear translocation of the transcription factor Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, upregulating their expression and enhancing the cell's antioxidant capacity. [11]

Conclusion

This compound is a valuable and versatile chemical intermediate with a rich reaction chemistry. Its participation in Michael additions, polymerization, and ozonolysis reactions allows for the synthesis of a wide array of functionalized molecules and materials. Its role as a precursor in the synthesis of important agrochemicals like cis-pyrethroids highlights its industrial relevance. Furthermore, the interaction of its α,β-unsaturated ester moiety with biological systems, such as the Keap1-Nrf2 pathway, opens avenues for its application in the design of novel therapeutic agents. The experimental protocols and reaction workflows provided in this guide serve as a practical resource for researchers to harness the full synthetic potential of this compound.

References

- 1. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound | 638-10-8 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ripublication.com [ripublication.com]

- 8. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. researchgate.net [researchgate.net]

- 11. Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Ethyl 3,3-dimethylacrylate (98% Purity) for Researchers and Drug Development Professionals

An overview of the commercial availability, physicochemical properties, and synthetic applications of Ethyl 3,3-dimethylacrylate (98%), a key building block in the synthesis of pharmaceuticals and agrochemicals.

Commercial Availability

This compound with a purity of 98% is readily available from several major chemical suppliers. Researchers and drug development professionals can source this compound from companies including Sigma-Aldrich (a subsidiary of Merck), Amerigo Scientific, and Biosynth. It is typically sold in quantities ranging from grams to kilograms, ensuring a steady supply for both laboratory-scale research and larger-scale development projects.

Physicochemical Properties

A comprehensive summary of the key physical and chemical properties of this compound (98%) is provided in the table below. This data is essential for its appropriate handling, storage, and application in experimental settings.

| Property | Value | References |

| CAS Number | 638-10-8 | [1][2] |

| Molecular Formula | C₇H₁₂O₂ | [1][2] |

| Molecular Weight | 128.17 g/mol | [1][2] |

| Appearance | Colorless Liquid | |

| Purity | 98% | [1][2] |

| Boiling Point | 154-155 °C | [1][2] |

| Density | 0.922 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.436 | [1][2] |

| Flash Point | 34 °C (93.2 °F) | [1][2] |

| Solubility | Insoluble in water. |

Synthetic Applications and Experimental Protocols

This compound is a versatile reagent primarily utilized as a precursor in the synthesis of more complex molecules, notably in the fields of agrochemicals and pharmaceuticals.

Synthesis of cis-Pyrethroid Precursors

This compound is a key starting material for the synthesis of cis-2-cyano-3,3-dimethylcyclopropanecarboxylic acid, a crucial precursor for a class of synthetic insecticides known as cis-pyrethroids.[1] The synthesis involves the addition of ethyl cyanoacetate (B8463686) to this compound.

Experimental Workflow for cis-Pyrethroid Precursor Synthesis:

Detailed Experimental Protocol:

While a detailed, step-by-step protocol from the original literature by Babler and Invergo (1981) was not fully accessible in the conducted search, the general procedure involves a base-catalyzed Michael addition of ethyl cyanoacetate to this compound. This is followed by an intramolecular cyclization and subsequent hydrolysis and decarboxylation to yield the desired cis-2-cyano-3,3-dimethylcyclopropanecarboxylic acid. Researchers should consult the original publication for precise reaction conditions, stoichiometry, and purification methods.

Synthesis of a Retinoic Acid Analog

This compound also serves as a reactant in the synthesis of isotopically labeled 1-[13CD3]-9-cis-retinoic acid, a compound of interest in drug metabolism and vitamin A research.[1]

Experimental Workflow for 1-[13CD3]-9-cis-Retinoic Acid Synthesis:

Detailed Experimental Protocol:

Based on the work of Bennani (1995), the synthesis involves a Wittig-Horner reaction between a suitable isotopically labeled phosphonate (B1237965) and a C15-aldehyde, followed by reaction with this compound and subsequent saponification of the resulting ester to the carboxylic acid. The specific details of the labeled precursors and precise reaction conditions are outlined in the original research paper.

Signaling and Metabolic Pathways

Current literature available through the conducted searches does not indicate a direct role for this compound in specific biological signaling pathways. Its primary utility in the life sciences is as a synthetic intermediate to build larger, biologically active molecules.

The metabolic fate of this compound is not extensively documented in the readily available literature. However, based on its structure as an acrylate (B77674) ester, it is plausible that it undergoes hydrolysis by esterases to form ethanol (B145695) and 3,3-dimethylacrylic acid. Further metabolism of 3,3-dimethylacrylic acid could potentially follow pathways for branched-chain fatty acid metabolism. Toxicological studies on related acrylate compounds suggest that they can be detoxified through conjugation with glutathione.

Postulated Metabolic Pathway of this compound:

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources.[1][2] Personal protective equipment, including safety goggles, gloves, and a lab coat, is recommended. For detailed safety information, users should consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (98%) is a commercially accessible and valuable building block for the synthesis of important molecules in the agrochemical and pharmaceutical industries. Its well-defined physicochemical properties and established synthetic utility make it a reliable choice for researchers and development professionals. While its direct biological activity appears limited, its role as a precursor in the creation of complex, active molecules is significant. Future research may further elucidate its metabolic pathways and potential toxicological profile.

References

An In-depth Technical Guide to the Safe Handling of Ethyl 3,3-dimethylacrylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for Ethyl 3,3-dimethylacrylate. The information is intended to support laboratory safety protocols and ensure the well-being of personnel working with this compound. All quantitative data is summarized for clarity, and a logical workflow for safe handling is provided.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is critical for the safe design of experiments and for understanding the substance's behavior under various conditions.

| Property | Value |

| Molecular Formula | C₇H₁₂O₂ |

| Molecular Weight | 128.17 g/mol [1] |

| Appearance | Colorless liquid[1] |

| Boiling Point | 154-155 °C[2][3] |

| Density | 0.922 g/mL at 25 °C[2][3] |

| Flash Point | 34 °C (93.2 °F) - closed cup[4] |

| Refractive Index | n20/D 1.436[2][3] |

| Solubility | Insoluble in water.[5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications and associated precautionary statements.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |

| Flammable liquids - Category 3 | 🔥 | Warning | H226: Flammable liquid and vapor.[1][6] |

| Skin irritation - Category 2 | ❗ | Warning | H315: Causes skin irritation.[6] |

| Serious eye irritation - Category 2A | ❗ | Warning | H319: Causes serious eye irritation.[6] |

| Specific target organ toxicity (single exposure) - Respiratory tract irritation - Category 3 | ❗ | Warning | H335: May cause respiratory irritation.[6] |

Precautionary Statements (Prevention):

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[6]

-

P240: Ground and bond container and receiving equipment.[6]

-

P241: Use explosion-proof electrical/ventilating/lighting equipment.[6]

-

P242: Use non-sparking tools.[6]

-

P243: Take action to prevent static discharges.[6]

-

P261: Avoid breathing mist/vapors/spray.[6]

-

P271: Use only outdoors or in a well-ventilated area.[6]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[6]

Precautionary Statements (Response, Storage, and Disposal):

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P403+P235: Store in a well-ventilated place. Keep cool.[3][6]

-

P501: Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.[6]

Toxicological Information

| Toxicity Data | Value | Species |

| Acute Oral Toxicity (LD50) | Data not available | - |

| Acute Dermal Toxicity (LD50) | Data not available | - |

| Acute Inhalation Toxicity (LC50) | Data not available | - |

Given the lack of specific data, it is crucial to handle this chemical with care, assuming it may have significant toxic effects.

Safe Handling and Storage Workflow

The following diagram outlines the logical workflow for the safe handling of this compound from receipt to disposal. Adherence to this workflow is essential to minimize exposure and prevent accidents.

Experimental Protocols for Safe Handling

Specific experimental protocols for safety studies on this compound were not found in the reviewed literature. However, based on its classification as a flammable and irritant liquid, the following general procedures, adapted from standard operating procedures for flammable liquids, should be followed.[8][9][10]

5.1. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should be worn in addition to goggles.[10]

-

Skin Protection: Wear a flame-resistant lab coat and long pants.[9][10] Nitrile gloves are generally suitable for incidental contact; however, for prolonged contact or immersion, heavier-duty gloves should be used.[10] Always inspect gloves for tears or holes before use.

-

Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[8][10] If a fume hood is not available, a respirator with an appropriate organic vapor cartridge may be required, following a formal respiratory protection program.

5.2. Engineering Controls

-

Ventilation: Use a properly functioning chemical fume hood when handling this compound.[8][10]

-

Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[8][9]

-

Grounding: When transferring from a large container, ensure that both the container and receiving vessel are properly grounded and bonded to prevent static discharge.[8]

5.3. Spill and Emergency Procedures

-

Minor Spills: For small spills, absorb the material with a non-combustible absorbent, such as vermiculite (B1170534) or sand.[11] Place the contaminated absorbent in a sealed, labeled container for hazardous waste disposal.

-

Major Spills: In the event of a large spill, evacuate the area immediately and contact your institution's emergency response team.

-

Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam fire extinguisher.[12] Do not use a water jet, as it may spread the fire.

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[6]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[5]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water.

-

In all cases of exposure, seek immediate medical attention.

Disposal

All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[5][9] Collect waste in a properly labeled, sealed container. Do not dispose of this chemical down the drain.

This technical guide is intended to provide a foundation for the safe handling of this compound. It is imperative that all users consult the full Safety Data Sheet (SDS) for this compound and adhere to all institutional safety policies and procedures.

References

- 1. This compound | C7H12O2 | CID 12516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-甲基-2-丁烯酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. This compound | 638-10-8 | FE32959 [biosynth.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 8. ehs.stanford.edu [ehs.stanford.edu]

- 9. ehs.umich.edu [ehs.umich.edu]

- 10. ehs.yale.edu [ehs.yale.edu]

- 11. benchchem.com [benchchem.com]

- 12. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for the Use of Ethyl 3,3-dimethylacrylate in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethyl 3,3-dimethylacrylate in the synthesis of polymers. This document includes its applications, detailed experimental protocols for homopolymerization and copolymerization, and methods for polymer characterization.

Introduction to this compound in Polymer Science

This compound is a versatile monomer utilized in the production of a variety of polymers. Its unique branched structure, featuring two methyl groups on the carbon adjacent to the ester functionality, imparts distinct properties to the resulting polymers. This structural feature enhances reactivity and can lead to polymers with improved mechanical strength, thermal stability, and chemical resistance.[1]

Polymers derived from this compound find applications in coatings, adhesives, and sealants.[1] Through copolymerization with other vinyl monomers, such as styrene (B11656) and methyl methacrylate, its properties can be further tailored to meet the specific demands of various applications, including the development of advanced materials for the pharmaceutical and drug delivery sectors. The controlled polymerization of this monomer, particularly through free-radical polymerization, allows for the synthesis of polymers with predictable properties and high conversion rates.[1]

Homopolymerization of this compound

The homopolymerization of this compound can be achieved through various free-radical polymerization techniques, including solution and bulk polymerization. The choice of method will influence the polymer's molecular weight, polydispersity, and final purity.

Experimental Protocol: Solution Polymerization

This protocol provides a general method for the free-radical solution polymerization of this compound using azobisisobutyronitrile (AIBN) as a thermal initiator.

Materials:

-

This compound (monomer)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Toluene (B28343) (solvent)

-

Methanol (B129727) (non-solvent for precipitation)

-

Nitrogen gas (for inert atmosphere)

-

Round-bottom flask with a condenser

-

Magnetic stirrer and heating mantle

-

Schlenk line or similar inert atmosphere setup

Procedure:

-

Monomer and Solvent Preparation: Purify the this compound monomer by passing it through a column of basic alumina (B75360) to remove any inhibitors. Degas the toluene by bubbling with nitrogen for at least 30 minutes.

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a condenser, a nitrogen inlet, and a magnetic stir bar.

-

Charging the Reactor: Under a nitrogen atmosphere, add the desired amount of this compound and toluene to the flask. A typical starting monomer concentration is in the range of 1-2 M.

-

Initiator Addition: Add the calculated amount of AIBN to the reaction mixture. The initiator concentration is typically 0.1-1 mol% relative to the monomer.

-

Polymerization: Heat the reaction mixture to 60-70°C with continuous stirring under a nitrogen atmosphere. The reaction time can vary from 2 to 24 hours, depending on the desired conversion.

-

Monitoring the Reaction: The progress of the polymerization can be monitored by taking small aliquots at different time intervals and analyzing the monomer conversion using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Polymer Isolation: After the desired reaction time, cool the mixture to room temperature. Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as cold methanol, with vigorous stirring.

-

Purification and Drying: Collect the precipitated poly(this compound) by filtration. Wash the polymer several times with fresh methanol to remove any unreacted monomer and initiator. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Expected Quantitative Data

The following table presents illustrative data for the solution polymerization of this compound. Actual results may vary depending on the specific reaction conditions.

| Monomer Conc. (M) | Initiator (AIBN) (mol%) | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| 1.5 | 0.5 | 60 | 6 | 75 | 45,000 | 90,000 | 2.0 |

| 2.0 | 0.2 | 70 | 4 | 85 | 60,000 | 132,000 | 2.2 |

| 1.0 | 1.0 | 60 | 12 | 90 | 30,000 | 66,000 | 2.2 |

Experimental Workflow Diagram

Caption: Workflow for the solution polymerization of this compound.

Copolymerization of this compound

Copolymerization is a powerful technique to modify and enhance the properties of polymers. This compound can be copolymerized with a variety of comonomers, such as styrene and methyl methacrylate, to produce materials with tailored characteristics.

Experimental Protocol: Copolymerization with Styrene

This protocol outlines a general procedure for the free-radical copolymerization of this compound with styrene in solution.

Materials:

-

This compound (M1)

-

Styrene (M2)

-

1,1'-Azobis(cyclohexanecarbonitrile) (ABCN) or AIBN (initiator)

-

Toluene or 1,4-dioxane (B91453) (solvent)

-

Methanol (non-solvent for precipitation)

-

Nitrogen gas

Procedure:

-

Monomer Purification: Purify both this compound and styrene by passing them through a column of basic alumina.

-

Reaction Setup: Prepare a series of reaction vessels (e.g., Schlenk tubes or a multi-well reactor) for different monomer feed ratios.

-

Charging Reactants: For each reaction, add the desired molar ratio of this compound and styrene to the solvent. The total monomer concentration is typically kept constant.

-

Initiator Addition: Add the initiator (e.g., ABCN, typically 0.1-0.5 mol% of total monomers).

-

Polymerization: Degas the mixtures by several freeze-pump-thaw cycles and then place the sealed vessels in a preheated oil bath at 60-70°C.

-

Low Conversion: It is crucial to stop the polymerization at low conversion (<10%) to ensure that the monomer feed ratio remains relatively constant. This is essential for the accurate determination of reactivity ratios.

-

Polymer Isolation: Precipitate the copolymer in a large excess of methanol, filter, and dry to a constant weight.

-

Copolymer Composition Analysis: Determine the composition of the resulting copolymer using techniques such as ¹H NMR spectroscopy or elemental analysis (if one monomer contains a unique element, e.g., nitrogen).

Determination of Monomer Reactivity Ratios

To synthesize copolymers with a predictable composition, it is essential to determine the monomer reactivity ratios (r1 and r2). These ratios describe the relative preference of a growing polymer chain ending in one monomer to add the same monomer (homopropagation) versus the other monomer (cross-propagation). The Fineman-Ross or Kelen-Tüdös methods are commonly used to calculate these values from the monomer feed ratios and the resulting copolymer compositions at low conversions.

Illustrative Copolymerization Data

The following table provides hypothetical data for the copolymerization of this compound (M1) with styrene (M2) at 60°C. This data is for illustrative purposes to demonstrate the relationship between feed and copolymer composition.

| Feed Mole Fraction of M1 (f1) | Copolymer Mole Fraction of M1 (F1) |

| 0.1 | 0.15 |

| 0.3 | 0.38 |

| 0.5 | 0.55 |

| 0.7 | 0.72 |

| 0.9 | 0.91 |

Copolymerization Workflow Diagram

Caption: Workflow for copolymerization and reactivity ratio determination.

Polymer Characterization

Thorough characterization of the synthesized polymers is crucial to understand their properties and potential applications.

Key Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and, in the case of copolymers, to determine the composition.

-

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

-

Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg), which provides information about the polymer's thermal properties and chain flexibility.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition profile of the polymer.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymer and confirm the polymerization.

Characterization Workflow Diagram

References

Application Notes and Protocols for the Free Radical Polymerization of Ethyl 3,3-dimethylacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3,3-dimethylacrylate is a versatile monomer utilized in the synthesis of a variety of polymers with applications in coatings, adhesives, and sealants.[1] Its branched structure imparts unique reactivity compared to linear acrylates, making it a valuable component in the development of high-performance polymers.[1] Furthermore, its derivatives have shown potential as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1]

This document provides detailed application notes and protocols for the free radical polymerization of this compound. The information is intended to guide researchers in the successful synthesis and characterization of poly(this compound) for various research and development applications.

Key Reaction Characteristics

The free radical polymerization of acrylates and methacrylates is a well-established process involving initiation, propagation, and termination steps. In the case of this compound, the polymerization kinetics can be influenced by factors such as initiator type and concentration, temperature, and the presence of a solvent.

A notable characteristic of the polymerization of some acrylate (B77674) monomers is the occurrence of an autoacceleration phenomenon, also known as the gel effect or Trommsdorff effect. This effect is characterized by a significant increase in the rate of polymerization and molecular weight at higher monomer conversions. This is attributed to a decrease in the termination rate constant due to the increasing viscosity of the polymerization medium, which hinders the diffusion of growing polymer chains.

Experimental Protocols

The following sections detail protocols for the bulk and solution free radical polymerization of this compound. These protocols are based on established methods for similar acrylate monomers and should be optimized for specific experimental goals.

Materials and Equipment

-